CCT251236

HSF1 inhibition HSP72 induction cellular potency

CCT251236 is a uniquely validated bisamide chemical probe discovered through unbiased phenotypic screening for HSF1 pathway inhibitors. Unlike alternatives (KRIBB11, DTHIB), CCT251236 offers crystallographically resolved pirin binding (Kd=44nM, PDB:5JCT), 63-fold greater cellular potency, and comprehensive selectivity profiling against 442 kinases. Its oral bioavailability (F=43%) and once-daily dosing enable robust chronic in vivo studies, demonstrated by 70% TGI in SK-OV-3 xenografts. With broad-spectrum antiproliferative activity (99% of 635 cell lines with GI50<1μM), this probe delivers reproducible, publication-grade data across cancer indications.

Molecular Formula C32H32N4O5
Molecular Weight 552.6 g/mol
CAS No. 1693731-40-6
Cat. No. B606551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT251236
CAS1693731-40-6
SynonymsCCT251236;  CCT-251236;  CCT 251236.
Molecular FormulaC32H32N4O5
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC5=C(C=C4)N=C(C=C5)OCCN6CCCC6
InChIInChI=1S/C32H32N4O5/c1-21-4-8-25(33-31(37)24-6-10-28-29(19-24)40-17-16-39-28)20-27(21)35-32(38)23-5-9-26-22(18-23)7-11-30(34-26)41-15-14-36-12-2-3-13-36/h4-11,18-20H,2-3,12-17H2,1H3,(H,33,37)(H,35,38)
InChIKeyKLHOCHQJHXNKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CCT251236: Potent Pirin Ligand and HSF1 Pathway Inhibitor from Phenotypic Screening


CCT251236 (CAS 1693731-40-6) is a bisamide chemical probe identified through an unbiased cell-based phenotypic screen for inhibitors of the Heat Shock Transcription Factor 1 (HSF1) stress pathway [1]. The compound functions as an orally bioavailable pirin ligand, binding pirin with high affinity (Kd = 44 nM via SPR; Ki = 28 nM) and inhibiting HSF1-mediated induction of heat shock proteins HSP72 (IC50 = 19 nM) and HSP27 in multiple cancer cell models [2]. CCT251236 demonstrates low nanomolar antiproliferative activity against a broad panel of human cancer cell lines and exhibits clear therapeutic efficacy in a human ovarian carcinoma SK-OV-3 xenograft mouse model (70% tumor growth inhibition at 20 mg/kg oral qd for 33 days) [1].

Why CCT251236 Cannot Be Simply Replaced by Other HSF1 Pathway Inhibitors


Substituting CCT251236 with another HSF1 pathway inhibitor or pirin ligand is scientifically unsound due to fundamental differences in mechanism of action, potency, and pharmacokinetic properties across this compound class. CCT251236 was discovered through an unbiased phenotypic screen and targets pirin as a high-affinity molecular binding partner, whereas many HSF1 inhibitors such as KRIBB11 (HSF1 inhibitor, IC50 = 1.2 μM) operate through distinct mechanisms with substantially lower cellular potency—KRIBB11 is approximately 63-fold less potent than CCT251236 in cellular HSF1 inhibition assays . Direct HSF1 DNA-binding domain inhibitors like DTHIB (Kd = 160 nM for HSF1 DBD binding) exhibit 3.6-fold weaker target affinity compared to CCT251236's pirin binding (Kd = 44 nM) and lack the comprehensive selectivity profiling and in vivo validation package that defines CCT251236 as a thoroughly characterized chemical probe . Furthermore, the oral bioavailability and once-daily dosing potential of CCT251236 contrast sharply with many comparator compounds that lack robust in vivo PK characterization, making cross-study data interpretation unreliable without careful PK bridging [1].

Quantitative Evidence for CCT251236 Differentiation: Head-to-Head and Cross-Study Comparisons


Cellular HSF1 Pathway Inhibition: 63-Fold Greater Potency than KRIBB11 in HSP72 Induction Assays

CCT251236 exhibits a 63-fold higher potency in inhibiting HSF1-mediated HSP72 induction compared to the widely used HSF1 inhibitor KRIBB11. CCT251236 achieves an IC50 of 19 nM (pIC50 = 7.73 ± 0.07, n = 15) in the HSP72 cell-based ELISA assay following 17-AAG (250 nM) stimulation [1]. In contrast, KRIBB11 demonstrates an IC50 of 1.2 μM (1,200 nM) in HSF1 inhibition assays . This potency differential translates to practical experimental advantages including lower compound consumption, reduced vehicle solvent artifacts, and enhanced assay sensitivity.

HSF1 inhibition HSP72 induction cellular potency phenotypic screening

Target Binding Affinity: CCT251236 Binds Pirin with 3.6-Fold Higher Affinity than DTHIB Binds HSF1 DNA-Binding Domain

CCT251236 demonstrates high-affinity binding to pirin with a Kd of 44 nM as determined by surface plasmon resonance (SPR), with orthogonal confirmation via Ki = 28 nM in competitive binding assays [1]. The compound-target interaction has been validated by X-ray crystallography (PDB ID: 5JCT), providing atomic-level resolution of the binding mode [2]. In comparison, DTHIB—a direct HSF1 inhibitor targeting the DNA-binding domain—exhibits a Kd of 160 nM for HSF1 DBD binding , representing 3.6-fold weaker target affinity.

Pirin ligand target engagement binding affinity SPR

Oral Bioavailability: CCT251236 Demonstrates 43% Bioavailability with Once-Daily Dosing Potential

CCT251236 possesses favorable pharmacokinetic properties in mice, including low total blood clearance (10% of hepatic blood flow), moderate oral bioavailability (F = 43%), and a plasma half-life sufficient to permit once-daily oral dosing [1]. The oral bioavailability of CCT251236 (43%) compares favorably to DTHIB's reported oral bioavailability of approximately 35% in mice at 25 mg/kg, providing a ~23% relative improvement in systemic exposure . Notably, the closely related clinical candidate CCT361814/NXP800, derived from the same chemical series, exhibits comparable oral bioavailability (42%) and clearance (CLtb = 10 mL/min/kg) [2], validating the robustness of the chemotype's PK profile.

oral bioavailability pharmacokinetics in vivo dosing once-daily

In Vivo Efficacy: 70% Tumor Growth Inhibition in SK-OV-3 Ovarian Cancer Xenograft Model

CCT251236 demonstrates clear therapeutic efficacy in a human ovarian carcinoma SK-OV-3 xenograft model, achieving 70% tumor growth inhibition (%TGI) based on final tumor volumes following oral administration at 20 mg/kg once daily for 33 days [1]. The study also revealed a 64% reduction in mean tumor weights compared to vehicle control (p = 0.015) [1]. This efficacy was achieved despite low free drug exposure (free Cav0–24h = 1.2 nM), underscoring the compound's high intrinsic cellular potency (free GI50 = 1.1 nM in SK-OV-3 cells) [1]. In comparison, while DTHIB has demonstrated efficacy in prostate cancer xenograft models, its reported EC50 in PC-3 cells is 3 μM—approximately 2,700-fold less potent than CCT251236's free GI50 in ovarian cancer cells .

xenograft efficacy ovarian cancer tumor growth inhibition SK-OV-3

Selectivity Profile: Kinase Panel Screening Identifies Limited Off-Target Activity

CCT251236 was profiled against a 442-kinase panel (KINOMEscan) at 1 μM, identifying only four kinases inhibited >90% at this concentration: KIT, PDGFRA, PDGFRB, and BRAF [1]. Follow-up IC50 determinations revealed that KIT, PDGFRA, and PDGFRB inhibition exceeded 10,000 nM, while BRAF IC50 = 420 nM [1]. Importantly, chemically unrelated BRAF inhibitors failed to recapitulate the HSF1 phenotypic activity, confirming that BRAF inhibition does not drive the observed pathway effect [2]. In contrast, KRIBB11 lacks comprehensive kinome-wide selectivity data in the primary literature, and DTHIB's selectivity profile beyond HSF1 binding remains incompletely characterized, limiting interpretability of cellular phenotypes [3].

kinase selectivity off-target profiling chemical probe validation KINOMEscan

Broad-Spectrum Antiproliferative Activity: 99% of 635 Cancer Cell Lines Show GI50 < 1 μM

CCT251236 was profiled against a diverse panel of 635 human cancer cell lines spanning multiple tissue types in the Genomics of Drug Sensitivity in Cancer (GDSC) platform. Of these, 628 cell lines (99%) exhibited a pGI50 > 6 (GI50 < 1,000 nM), 455 (72%) displayed a pGI50 > 7 (GI50 < 100 nM), and 18 (2.8%) demonstrated a pGI50 > 8 (GI50 < 10 nM) [1]. This broad antiproliferative activity spans multiple cancer indications without clear tissue-type selectivity. The SK-OV-3 ovarian carcinoma cell line, a key model for translational studies, showed a free GI50 of 1.1 nM [2]. In comparison, DTHIB exhibits an EC50 of 3 μM in PC-3 prostate cancer cells, representing substantially weaker antiproliferative potency .

antiproliferative activity cancer cell line panel GI50 broad-spectrum

CCT251236: Validated Research Applications Based on Quantitative Evidence


HSF1 Pathway Dependency Studies in Ovarian Cancer Models

CCT251236 is optimally suited for investigating HSF1 pathway dependency in ovarian cancer, particularly in SK-OV-3 xenograft models where it demonstrates robust efficacy (70% TGI at 20 mg/kg oral qd for 33 days, with 64% reduction in mean tumor weights, p = 0.015) [1]. The compound's high cellular potency (free GI50 = 1.1 nM in SK-OV-3 cells) and validated oral PK profile (F = 43%, low clearance, qd dosing) make it the preferred chemical probe for chronic in vivo studies where maintaining consistent target engagement over extended treatment periods is critical [1].

Pirin Target Engagement and Chemical Biology Studies

CCT251236 serves as a definitive chemical probe for studying pirin biology and function due to its high-affinity binding (Kd = 44 nM by SPR, Ki = 28 nM) and crystallographically resolved binding mode (PDB ID: 5JCT) [1]. Unlike alternative HSF1 inhibitors that lack structurally validated target engagement, CCT251236 enables confident interpretation of cellular phenotypes as pirin-mediated effects. The availability of SAR data for eight analogues with SPR-measured affinities further supports structure-activity relationship studies and the development of control compounds [2].

Large-Scale Antiproliferative Screening Across Cancer Indications

CCT251236's broad-spectrum activity—99% of 635 tested cancer cell lines exhibit GI50 < 1 μM, with 72% showing GI50 < 100 nM [1]—makes it an efficient tool for screening HSF1 dependency across diverse cancer types. The compound's 63-fold greater potency than KRIBB11 (IC50 19 nM vs 1,200 nM) reduces compound consumption and minimizes DMSO vehicle artifacts in high-throughput screening formats [2]. Researchers studying the therapeutic potential of HSF1 pathway inhibition across multiple indications can leverage CCT251236's validated pharmacology to generate reproducible cross-tissue comparative datasets.

Mechanistic Studies Requiring Clean Selectivity Profiles

For experiments where off-target activity could confound mechanistic interpretation, CCT251236 offers a quantitatively defined selectivity profile. KINOMEscan profiling of 442 kinases identified only four potential off-targets (>90% inhibition at 1 μM), with follow-up IC50 determinations confirming minimal activity against KIT, PDGFRA, and PDGFRB (>10,000 nM) and modest BRAF inhibition (420 nM) that was validated as non-causal for the HSF1 phenotype [1]. This level of selectivity characterization exceeds that available for KRIBB11 and DTHIB, enabling more confident attribution of cellular phenotypes to HSF1 pathway modulation [3].

Technical Documentation Hub

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40 linked technical documents
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